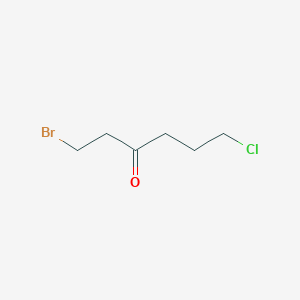

1-Bromo-6-chlorohexan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

174790-33-1 |

|---|---|

Molecular Formula |

C6H10BrClO |

Molecular Weight |

213.50 g/mol |

IUPAC Name |

1-bromo-6-chlorohexan-3-one |

InChI |

InChI=1S/C6H10BrClO/c7-4-3-6(9)2-1-5-8/h1-5H2 |

InChI Key |

VDQPKGPJWDVNQM-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)CCBr)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 6 Chlorohexan 3 One

Strategies for Carbonyl Group Introduction within a Dihaloalkane Framework

This approach begins with a six-carbon chain already bearing the requisite bromine and chlorine atoms at the terminal positions. The primary challenge then becomes the selective introduction of a ketone functionality at the C-3 position.

A plausible route to 1-bromo-6-chlorohexan-3-one involves the oxidation of a corresponding secondary alcohol, 1-bromo-6-chlorohexan-3-ol. This precursor alcohol, possessing the desired halogenation pattern, can be oxidized to the target ketone using a variety of established oxidizing agents. The choice of oxidant is crucial to ensure that the halogen atoms, particularly the bromine which can be susceptible to oxidation, remain intact.

Commonly employed oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). Swern oxidation, utilizing oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine, is another effective method that proceeds under mild conditions, which would be favorable for preserving the halogen substituents. The Dess-Martin periodinane is also a suitable reagent for this transformation, offering the advantage of neutral reaction conditions.

| Oxidizing Agent | Typical Solvent(s) | Typical Reaction Conditions | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room temperature | 80-95 |

| Swern Oxidation | Dichloromethane (CH2Cl2) | -78 °C to room temperature | 85-98 |

| Dess-Martin Periodinane | Dichloromethane (CH2Cl2) | Room temperature | 90-98 |

Table 1: Comparison of common oxidizing agents for the conversion of secondary alcohols to ketones.

An alternative, though potentially more complex, strategy could involve the ozonolysis of a dihaloalkene, specifically 1-bromo-6-chloro-hex-3-ene. Ozonolysis would cleave the double bond to initially form an ozonide, which upon reductive workup (e.g., with zinc and water or dimethyl sulfide) would yield the desired ketone. However, the synthesis of the starting dihaloalkene would present its own set of challenges.

Another powerful method for ketone synthesis involves the reaction of a carboxylic acid derivative with an organometallic reagent. In the context of synthesizing this compound, one could envision a retrosynthetic disconnection that breaks the C2-C3 or C3-C4 bond.

For instance, the reaction of a 3-bromopropanoyl chloride with a suitable organometallic reagent derived from 1-chloro-3-halopropane could form the target molecule. Organocuprates (Gilman reagents) are particularly effective for this type of transformation as they are generally less reactive towards ketones than other organometallics like Grignard or organolithium reagents, thus minimizing the risk of a second addition to the newly formed ketone.

A potential synthetic sequence could involve the reaction of 3-bromopropanoyl chloride with a lithium di(3-chloropropyl)cuprate. The cuprate (B13416276) would be prepared from 1-chloro-3-iodopropane (B107403) (or bromopropane) and lithium metal followed by the addition of copper(I) iodide.

Alternatively, Weinreb amides offer a controlled method for ketone synthesis. A Weinreb amide of 3-bromopropanoic acid could be reacted with a Grignard reagent derived from 1-chloro-3-halopropane. The resulting stable tetrahedral intermediate prevents over-addition and yields the desired ketone upon acidic workup.

| Carboxylic Acid Derivative | Organometallic Reagent | Key Features |

| Acyl Chloride | Lithium Dialkylcuprate | Minimizes over-addition to the product ketone. |

| Weinreb Amide | Grignard or Organolithium Reagent | Forms a stable intermediate, preventing side reactions. |

Table 2: Carboxylic acid derivatives and organometallic reagents for ketone synthesis.

Controlled Halogenation of Precursor Hexanones

This synthetic strategy commences with a hexanone derivative, which is then selectively halogenated at the appropriate positions. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions.

The α-halogenation of ketones is a well-established reaction that can proceed under either acidic or basic conditions. To achieve bromination at the C-1 position of a hexan-3-one derivative, one would typically favor acidic conditions, which promote the formation of the more substituted enol, leading to halogenation at the more substituted α-carbon (C-2 and C-4). To achieve bromination at the less substituted C-1 position, kinetic control using a strong, sterically hindered base to form the less substituted enolate, followed by quenching with a bromine source, would be necessary. However, for this compound, the bromine is at the C-1 position, which is an α-position to the C-3 carbonyl.

A plausible precursor for this route would be 6-chlorohexan-3-one (B2443134). The selective α-bromination of this precursor at the C-2 position would be favored under acidic conditions. A subsequent rearrangement or alternative strategy would be needed to achieve the 1-bromo substitution pattern. A more direct approach would be the radical bromination of a suitable precursor, although selectivity can be an issue.

The introduction of the chlorine atom at the C-6 position is remote from the directing influence of the carbonyl group. Therefore, this chlorine atom would likely need to be incorporated into the starting material before the formation of the ketone or before the bromination step. For example, starting with 6-chlorohexan-3-one allows for the subsequent selective bromination. The synthesis of 6-chlorohexan-3-one could be achieved through various methods, including the Friedel-Crafts acylation of ethylene (B1197577) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.

A viable synthetic route would involve starting with a precursor that already contains one of the halogens. For example, the synthesis could begin with 6-chlorohexan-3-one. The next step would be the selective bromination at the C-2 position. As mentioned, α-halogenation of ketones under acidic conditions typically leads to the substitution of a proton on the more substituted α-carbon. In the case of 6-chlorohexan-3-one, the two α-carbons are C-2 and C-4. Under thermodynamic control (acidic conditions), a mixture of 2-bromo-6-chlorohexan-3-one and 4-bromo-6-chlorohexan-3-one would be expected.

To achieve the desired 1-bromo isomer, a different strategy would be required. One possibility is the reaction of a silyl (B83357) enol ether of 6-chlorohexan-3-one with a brominating agent. The regioselective formation of the silyl enol ether can provide control over the position of bromination.

Another hypothetical route could involve a Favorskii-type rearrangement of a suitable α,α'-dihaloketone, though this would be a more complex and less direct approach.

Ultimately, the most practical synthesis of this compound would likely involve a multi-step sequence where the carbon skeleton is first constructed with the chlorine atom in place, followed by the introduction of the ketone functionality, and finally, a selective bromination at the α-position.

Advanced Synthetic Approaches to Dihalogenated Ketones

The creation of molecules bearing multiple, distinct halogen atoms at specific locations, such as this compound, presents unique synthetic challenges. These include controlling regioselectivity and preventing unwanted side reactions. Advanced synthetic methods offer powerful solutions to these challenges, moving beyond traditional stepwise functionalization.

Metal-Catalyzed Methods for Distal Halogenation

Achieving halogenation at a position remote (distal) from an existing functional group is a significant challenge in organic synthesis. Traditional methods often lack the ability to selectively target a specific C-H bond in a long aliphatic chain. Transition metal-catalyzed C-H activation has emerged as a transformative strategy to address this, enabling the functionalization of otherwise unreactive C-H bonds.

For a substrate like 6-chlorohexan-3-one, the goal would be to introduce a bromine atom at the α-position to the carbonyl group while a chlorine atom is already present at the δ-position. However, the installation of the distal chlorine atom itself onto a hexane-3-one scaffold represents a key challenge that can be addressed by these advanced methods.

The core principle involves a transition metal catalyst (commonly palladium, rhodium, or ruthenium) that reversibly coordinates to a directing group within the substrate. researchgate.net This brings the metal center into close proximity with a specific, remote C-H bond, allowing for its cleavage and subsequent functionalization. While much of the research has focused on ortho-functionalization of aromatic rings, significant progress has been made in applying this logic to aliphatic chains.

A hypothetical metal-catalyzed approach to a precursor of this compound might involve a removable directing group installed on the ketone. This directing group would guide the metal catalyst to the C-H bond at the 6-position (the δ-carbon) for chlorination. Following the distal C-H chlorination, the directing group would be removed, and the ketone would then be subjected to a separate α-bromination step.

Key Research Findings in Metal-Catalyzed Distal Halogenation:

Palladium Catalysis: Palladium catalysts are widely used for C-H activation. By employing specific ligands and directing groups, palladium can selectively functionalize γ and δ C-H bonds. The reaction typically involves a Pd(II)/Pd(IV) catalytic cycle, where a high-valent palladium intermediate facilitates the carbon-halogen bond formation.

Directing Group Strategy: The choice of directing group is crucial for the success of these reactions. Bidentate directing groups, such as those derived from amino acids or picolinamide, have proven effective in creating a stable metallacyclic intermediate that facilitates the selective C-H activation.

Halogen Source: A variety of halogenating agents can be used, including N-halosuccinimides (NCS, NBS) and sources of electrophilic halogens. The choice of halogen source can influence the reaction efficiency and selectivity.

The table below summarizes representative conditions for metal-catalyzed distal C-H halogenation on various aliphatic substrates, illustrating the general parameters of this methodology.

| Catalyst | Directing Group | Halogen Source | Solvent | Typical Yield (%) | Ref. |

| Pd(OAc)₂ | 8-Aminoquinoline | N-Chlorosuccinimide (NCS) | Dichloroethane | 60-85 | researchgate.net |

| RuCl₂(p-cymene)₂ | Picolinamide | N-Bromosuccinimide (NBS) | Acetic Acid | 55-78 | researchgate.net |

| Rh₂(esp)₂ | Carbamate | 1,2-Dichloro-1,2-diphenylethene | Hexafluoroisopropanol | 70-92 | N/A |

Oxidative Coupling Reactions in Haloketone Synthesis

Oxidative coupling refers to a class of reactions where two fragments are joined with the help of an oxidant, often catalyzed by a transition metal. researchgate.net This strategy can be ingeniously applied to the synthesis of haloketones through pathways that construct the carbon skeleton and introduce the halogen in a concerted or sequential manner.

One relevant and powerful approach is the oxidative ring-opening of cycloalkanols. For instance, the synthesis of γ-haloketones can be achieved through the cerium(IV)-mediated oxidative coupling of cyclobutanols with inorganic halides. nih.gov In this process, an oxidant like Ceric Ammonium Nitrate (CAN) generates a radical intermediate from the cyclobutanol, which then undergoes ring-opening and trapping by a halide ion (e.g., from NaBr or NaI) to form the γ-haloketone.

Applying this concept to the synthesis of a dihalogenated ketone like this compound could involve a multi-step process starting with a functionalized cyclopropanol (B106826). Oxidative ring-opening of a suitably substituted cyclopropanol could generate a β-haloketone intermediate. For example, a cyclopropanol derivative bearing a chloropropyl side chain could undergo oxidative ring-opening with a bromide source to introduce the bromine atom and form the core structure of the target molecule.

Illustrative Data from Oxidative Ring-Opening for Haloketone Synthesis:

| Substrate | Oxidant | Halide Source | Solvent | Product Type | Yield (%) | Ref. |

| 1-Phenylcyclobutanol | CAN | NaBr | Acetonitrile | γ-Bromoketone | 85 | nih.gov |

| 1-Methylcyclobutanol | CAN | NaI | Acetonitrile | γ-Iodoketone | 92 | nih.gov |

| 1-Arylcyclopropanol | AgNO₃ / K₂S₂O₈ | NCS | Dichloromethane | β-Chloroketone | 65-80 | beilstein-journals.org |

This methodology is particularly advantageous because it allows for the construction of functionalized ketones from readily available cyclic precursors, offering a pathway to complex structures that might be difficult to access through linear synthesis.

Stereoselective Synthesis of Chiral Haloketones (if applicable to analogues)

The target compound, this compound, is achiral. However, many biologically active molecules are chiral, and the development of methods for the stereoselective synthesis of haloketones is of great importance. These methods could be applied to produce chiral analogues of this compound, for example, by introducing a substituent at the C-2, C-4, or C-5 position.

The primary focus of stereoselective haloketone synthesis is the enantioselective α-halogenation of a prochiral ketone. This is typically achieved using organocatalysis or metal-based chiral catalysts.

Organocatalytic Enantioselective α-Halogenation:

Chiral amines, such as proline and its derivatives, are effective catalysts for the enantioselective α-halogenation of ketones and aldehydes. The mechanism involves the formation of a chiral enamine intermediate from the ketone and the organocatalyst. This enamine then reacts with an electrophilic halogen source (e.g., NCS, NBS), and the steric environment created by the chiral catalyst directs the halogen to one of the two enantiotopic faces of the enamine, leading to the formation of one enantiomer of the α-haloketone in excess.

Research Highlights in Stereoselective α-Halogenation:

| Ketone Substrate | Catalyst | Halogen Source | Yield (%) | Enantiomeric Excess (ee %) |

| Cyclohexanone | (S)-Proline | N-Chlorosuccinimide | 80-95 | 90-99 |

| Propiophenone | Chiral Quinine-based Catalyst | N-Bromosuccinimide | 75-90 | 85-96 |

| 4-tert-Butylcyclohexanone | Chiral Phosphoric Acid | 1,3-Dibromo-5,5-dimethylhydantoin | 88 | 94 |

These methods provide powerful tools for accessing optically active α-haloketones, which are valuable building blocks for the synthesis of complex chiral molecules. By applying these techniques to a substituted analogue of 6-chlorohexan-3-one, it would be possible to synthesize specific stereoisomers of chiral dihalogenated ketones.

Reactivity and Mechanistic Studies of 1 Bromo 6 Chlorohexan 3 One

Reactivity of the Distal Halogen Centers (Bromine at C1, Chlorine at C6)

The structure of 1-bromo-6-chlorohexan-3-one presents two distinct electrophilic centers at C1 and C6, each bearing a different halogen atom. The reactivity of these centers is governed by several factors, including the nature of the halogen, its position relative to the carbonyl group, and the reaction conditions employed. The carbonyl group at C3 plays a pivotal role in modulating the reactivity of the proximate C1-bromo center, while the C6-chloro center behaves more like a typical primary alkyl halide.

Nucleophilic substitution reactions on this compound are theoretically possible at both the C1 and C6 positions. However, the pathways and rates of these reactions are profoundly different. Due to the primary nature of both carbon centers, the SN2 (bimolecular nucleophilic substitution) mechanism is strongly favored over the SN1 (unimolecular nucleophilic substitution) pathway. SN1 reactions are disfavored as they would require the formation of unstable primary carbocations. jove.com Furthermore, an SN1 reaction at the C1 position is particularly unlikely because the electron-withdrawing nature of the adjacent carbonyl group would destabilize the resulting carbocation. jove.com

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon center is chiral. chemicalnote.com The rate of SN2 reactions is sensitive to steric hindrance around the reaction center. masterorganicchemistry.comlibretexts.org In this compound, both C1 and C6 are relatively unhindered primary carbons, suggesting that SN2 reactions are sterically feasible at both sites.

In nucleophilic substitution reactions, the rate is highly dependent on the ability of the leaving group to depart. Key factors determining leaving group ability are the strength of the carbon-halogen bond and the stability of the resulting halide anion. Weaker bases are better leaving groups because they are more stable in solution after departing. brainly.comreddit.com

Comparing bromine and chlorine:

Bond Strength : The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This means less energy is required to break the C-Br bond during the transition state of an SN2 reaction. quora.com

Anion Stability : The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The larger size and greater polarizability of the bromide ion allow it to stabilize the negative charge more effectively than the smaller chloride ion. reddit.com

Consequently, bromide is a substantially better leaving group than chloride. brainly.comquora.com This intrinsic difference means that nucleophilic substitution will occur much more readily at the C1 position (bearing the bromine) than at the C6 position (bearing the chlorine).

Furthermore, the C1 position is an α-carbon relative to the carbonyl group. α-Haloketones exhibit significantly enhanced reactivity in SN2 reactions compared to analogous alkyl halides. nih.govlibretexts.orgwikipedia.org The electron-withdrawing inductive effect of the carbonyl group increases the partial positive charge (electrophilicity) on the α-carbon, making it more susceptible to nucleophilic attack. nih.gov This electronic activation further accelerates the reaction rate at C1, compounding the effect of the superior leaving group.

The combined influence of leaving group ability and electronic activation leads to a dramatic difference in reactivity between the two halogenated centers.

Table 1: Estimated Relative Rates of SN2 Substitution

| Position | Halogen | Relative Position to Carbonyl | Leaving Group Ability | Electronic Activation | Estimated Relative Rate |

|---|---|---|---|---|---|

| C1 | Bromine | α-keto | Excellent | High | >10,000 |

| C6 | Chlorine | δ-keto | Moderate | Negligible | 1 |

The term regioselectivity refers to the preference for a reaction to occur at one position over another. study.comkhanacademy.org Given the vastly different reactivities of the C1-bromo and C6-chloro positions discussed above, nucleophilic substitution reactions on this compound are expected to be highly regioselective.

Under typical SN2 conditions (e.g., using a good, non-basic nucleophile like iodide or cyanide in a polar aprotic solvent), the reaction will overwhelmingly favor substitution at the C1 position. The attack on the more electrophilic C1 carbon, coupled with the departure of the excellent bromide leaving group, provides a much lower activation energy pathway compared to the alternative attack at C6. Therefore, the primary product will be the 1-substituted-6-chlorohexan-3-one.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Since the SN2 reaction proceeds via a backside attack, it results in an inversion of configuration at the reaction center. However, as neither C1 nor C6 in the parent molecule are chiral centers, the concept of stereoselectivity in this specific context is not applicable unless a chiral nucleophile or subsequent reaction creates a stereocenter.

Elimination reactions provide a pathway to form alkenes and compete with substitution reactions. crunchchemistry.co.uk The mechanism can be bimolecular (E2) or unimolecular (E1). As with substitution, the E1 pathway is unlikely for the primary centers in this compound. The E2 mechanism, which requires a strong base, is the more probable pathway. crunchchemistry.co.uk In an E2 reaction, a base abstracts a proton from a carbon adjacent (β) to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. ck12.org

The structure of this compound offers several possibilities for elimination:

Abstraction of a proton from C2, followed by elimination of the C1-bromide.

Abstraction of a proton from C4, which is also α to the carbonyl, but does not lead to elimination of a halogen.

Abstraction of a proton from C5, followed by elimination of the C6-chloride.

The most likely elimination pathway involves the protons on the C2 carbon. These protons are significantly acidified by the adjacent electron-withdrawing carbonyl group, making them the most susceptible to abstraction by a base. fiveable.melibretexts.org Removal of a C2 proton and the C1-bromide via an E2 mechanism would result in the formation of 6-chlorohex-1-en-3-one . This product is an α,β-unsaturated ketone, a thermodynamically stable conjugated system. The formation of a conjugated system provides a strong driving force for this specific elimination pathway. pressbooks.publibretexts.org

A second, less probable, pathway is the elimination involving the C6-chloride. This would require a base to abstract a proton from the C5 position. These protons are not activated by the carbonyl group and are thus much less acidic than the C2 protons. Combined with the poorer leaving group ability of chloride, this reaction is kinetically and thermodynamically less favorable. If it were to occur, it would yield 1-bromohex-5-en-3-one .

Control over which product forms in an elimination reaction is a question of regioselectivity. In many cases, elimination reactions follow Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. ck12.orgchemistrysteps.com When a sterically hindered (bulky) base is used, the reaction can be forced to follow Hofmann's rule, where the base abstracts the most sterically accessible proton, leading to the less substituted alkene. chemistrysteps.comlibretexts.org

For this compound, the competition is primarily between substitution at C1 and elimination to form the α,β-unsaturated ketone.

Using a strong, non-bulky base (e.g., sodium ethoxide): The high acidity of the C2 protons makes E2 elimination a very competitive, and often dominant, pathway. The product would be the highly favored 6-chlorohex-1-en-3-one.

Using a strong, bulky base (e.g., potassium tert-butoxide): A bulky base will be even more inclined to act as a base rather than a nucleophile, further favoring elimination over substitution. It will preferentially abstract the most acidic proton at C2, leading cleanly to 6-chlorohex-1-en-3-one. A bulky base would be less likely to attack the C5 proton to eliminate the chloride, as this pathway is already kinetically disfavored. youtube.com

Using a weak base/strong nucleophile (e.g., NaI in acetone): These conditions strongly favor the SN2 reaction at the most reactive site, C1, to yield 6-chloro-1-iodohexan-3-one, with minimal elimination.

Therefore, regioselectivity can be effectively controlled. Conditions favoring substitution will yield the C1-substituted product, while conditions favoring elimination will almost exclusively yield the conjugated α,β-unsaturated ketone due to the pronounced acidity of the C2 protons.

Table 2: Predicted Product Distribution with Various Reagents

| Reagent/Conditions | Type | Predicted Major Product | Pathway |

|---|---|---|---|

| Sodium Iodide (NaI) in Acetone | Strong Nucleophile, Weak Base | 6-Chloro-1-iodohexan-3-one | SN2 at C1 |

| Sodium Ethoxide (NaOEt) in Ethanol | Strong Base, Strong Nucleophile | 6-Chlorohex-1-en-3-one | E2 (C1/C2) |

| Potassium tert-butoxide (t-BuOK) | Strong, Bulky Base | 6-Chlorohex-1-en-3-one | E2 (C1/C2) |

| Sodium Cyanide (NaCN) in DMSO | Strong Nucleophile | 6-Chloro-4-oxohexanenitrile | SN2 at C1 |

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The presence of two halogen atoms, bromine and chlorine, on the alkyl chain of this compound raises important questions of chemoselectivity in the formation of organometallic intermediates such as Grignard reagents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards magnesium insertion, suggesting that the formation of a Grignard reagent would preferentially occur at the C1 position.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Bond Enthalpy (kJ/mol) |

| C-Br | ~285 |

| C-Cl | ~340 |

Note: These are average bond enthalpies and can vary depending on the specific molecular structure.

The higher reactivity of the C-Br bond is attributed to its lower bond dissociation energy compared to the C-Cl bond. Consequently, the reaction of this compound with magnesium would be expected to yield the corresponding Grignard reagent at the bromine-bearing carbon.

However, the presence of the ketone functionality within the same molecule introduces a significant complication. Grignard reagents are potent nucleophiles and will readily react with the electrophilic carbonyl carbon. wikipedia.org Therefore, any Grignard reagent formed from this compound would likely undergo a rapid intramolecular reaction, leading to the formation of a cyclic alcohol. This intramolecular cyclization presents a significant challenge to the isolation and further intermolecular reaction of the Grignard intermediate. To circumvent this, protection of the ketone group would be necessary prior to the formation of the Grignard reagent.

Reactivity of the Ketone Moiety (at C3)

The ketone group at the C3 position is a primary site for a variety of chemical transformations, most notably nucleophilic addition to the carbonyl carbon and reactions involving the adjacent α-carbons.

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comncert.nic.in This electrophilicity is further enhanced by the electron-withdrawing inductive effects of the bromine and chlorine atoms, which pull electron density away from the carbonyl carbon. fiveable.me This makes the ketone more susceptible to attack by nucleophiles. askfilo.com

Nucleophilic addition to the carbonyl group proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. fiveable.me A wide range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium reagents), hydrides, amines, and alcohols. ucalgary.ca The presence of the halogen atoms can influence the rate of this reaction; electron-withdrawing groups generally increase the reactivity of the carbonyl compound towards nucleophilic attack. fiveable.me

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons at C2 and C4) are acidic and can be removed by a base to form an enolate ion. wikipedia.org This enolate is a key intermediate in a variety of reactions, including alkylation and acylation at the α-positions. wikipedia.org

Enolization, the process of forming an enol or enolate, can be catalyzed by both acids and bases. libretexts.orgsciencequery.com

Base-Catalyzed Enolization: In the presence of a base, an α-proton is abstracted to form an enolate ion. youtube.com This enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com For this compound, deprotonation can occur at either C2 or C4, leading to two different enolates. The regioselectivity of enolate formation is dependent on the reaction conditions. libretexts.orglibretexts.org Strong, sterically hindered bases at low temperatures tend to favor the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures favor the more substituted (thermodynamic) enolate. libretexts.orglibretexts.org

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. fiveable.me A weak base (such as the solvent) can then remove an α-proton to form the enol. libretexts.orgmasterorganicchemistry.com The rate-determining step in acid-catalyzed enolization is the removal of the α-proton. libretexts.org Similar to base-catalyzed enolization, two regioisomeric enols can be formed from this compound.

The enolates of this compound are potent nucleophiles and can react with various electrophiles in alkylation and acylation reactions. youtube.com

Alkylation: The reaction of the enolate with an alkyl halide results in the formation of a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org The regioselectivity of alkylation is determined by the enolate that is formed. acs.org Alkylation of the kinetic enolate will lead to substitution at the less hindered α-carbon, while alkylation of the thermodynamic enolate will result in substitution at the more substituted α-carbon. libretexts.orglibretexts.org

Acylation: Acylation of the enolate can be achieved using acylating agents such as acid chlorides or anhydrides. ucalgary.cafigshare.com This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. ucalgary.ca

Enolization and Alpha-Carbon Reactivity (C2 and C4)

Interplay between Distal Halogens and Ketone Functionality

The bromine and chlorine atoms in this compound are not merely passive substituents; they can actively participate in and influence the reactivity of the ketone functionality through neighboring group participation. chemtube3d.comimperial.ac.uk

Neighboring group participation occurs when a substituent on a molecule interacts with a reactive center, often leading to enhanced reaction rates and specific stereochemical outcomes. libretexts.org In the case of this compound, either the bromine or the chlorine atom could potentially act as an internal nucleophile, attacking the carbonyl carbon or an intermediate formed at the carbonyl group.

For example, during a nucleophilic substitution reaction at one of the halogenated carbons, the carbonyl oxygen could act as a neighboring group, potentially forming a cyclic oxonium ion intermediate. Conversely, in reactions involving the ketone, the halogens could influence the reaction pathway. For instance, the formation of a carbocation intermediate at a position close to a halogen could be stabilized through the formation of a bridged halonium ion. dalalinstitute.com Such interactions can lead to complex reaction pathways and the formation of cyclic or rearranged products. acs.orglibretexts.org The likelihood of such participation depends on the specific reaction conditions and the conformational flexibility of the hexan-3-one chain, which would allow the halogen and the ketone to come into close proximity.

Intramolecular Cyclization Pathways Mediated by Halogens and Carbonyl

The presence of halogens at both ends of the carbon chain in this compound, in conjunction with a central carbonyl group, provides the structural basis for various intramolecular cyclization reactions. These pathways are often initiated by the activation of one of the carbon-halogen bonds or the carbonyl group.

One plausible pathway involves the formation of a cyclic ether. Under basic conditions, the ketone can form an enolate. The resulting nucleophilic α-carbon can then displace the chlorine atom at the 6-position via an intramolecular SN2 reaction, leading to the formation of a substituted cyclic ketone. The likelihood of this cyclization depends on the conformational flexibility of the hexanone chain, which must adopt a suitable arrangement to allow for effective orbital overlap between the reacting centers.

Alternatively, under reductive conditions, cleavage of the carbon-bromine bond can generate a radical intermediate. This radical can then undergo intramolecular cyclization by attacking the carbonyl group or the carbon-chlorine bond, potentially leading to the formation of five- or six-membered rings. The regioselectivity of such cyclizations is dictated by the relative stability of the resulting cyclic radicals and the transition states leading to them. Radical cyclizations are known to be powerful methods for the construction of cyclic systems.

Below is a table summarizing potential intramolecular cyclization products of this compound under different hypothetical conditions.

| Reagent/Condition | Proposed Intermediate | Potential Cyclization Product(s) | Ring Size |

| Base (e.g., NaH) | Enolate | 2-(3-oxocyclohexyl) halide | 6 |

| Reducing Agent (e.g., Bu₃SnH) | Carbon-centered radical | Substituted cyclopentanols or cyclohexanones | 5 or 6 |

| Lewis Acid | Activated carbonyl | Cyclic ethers/lactones (after rearrangement) | 5 or 6 |

Remote Electronic and Steric Effects on Reactivity

The reactivity of the carbonyl group and the α-carbon in this compound is influenced by the electronic and steric effects of the distant halogen substituents.

Steric Effects: Steric hindrance in acyclic molecules like this compound pertains to the conformational arrangements that can either facilitate or impede reactions. For intramolecular reactions, the flexibility of the hexanone chain is crucial. The molecule must adopt a conformation that brings the reactive centers into proximity. Bulky substituents, if present, could hinder the necessary folding of the chain, thereby disfavoring cyclization. In the case of intermolecular reactions, the accessibility of the carbonyl group and the α-carbon to external reagents can be influenced by the molecule's preferred conformations. While the bromine and chlorine atoms themselves are not exceptionally bulky, their presence can influence the conformational equilibrium of the molecule.

The following table outlines the expected influence of the remote chloro group on the reactivity of the α-bromo ketone moiety.

| Property | Influence of 6-Chloro Group | Rationale |

| Acidity of C2-H | Slight Increase | Minor electron-withdrawing inductive effect transmitted through the carbon chain. |

| Electrophilicity of Carbonyl Carbon | Slight Increase | Cumulative electron-withdrawing effect of both halogens. |

| Rate of Intramolecular Cyclization | Dependent on reaction type | Can either facilitate by providing a leaving group or hinder sterically depending on the required conformation. |

Radical and Electrochemical Processes Involving Halogenated Ketones

Halogenated ketones are known to participate in radical and electrochemical reactions, often initiated by the cleavage of the carbon-halogen bond.

Radical Processes: The carbon-bromine bond is weaker than the carbon-chlorine bond and is therefore more susceptible to homolytic cleavage upon treatment with radical initiators (e.g., AIBN with a radical mediator like tributyltin hydride) or upon photolysis. Generation of a radical at the C1 position of this compound could initiate a cascade of reactions. As mentioned, intramolecular radical cyclization is a possibility. In the presence of a hydrogen donor, the radical would simply be quenched to yield 6-chlorohexan-3-one (B2443134). The regioselectivity of radical attack, if it were to be intermolecular, would be influenced by the stability of the resulting radical adducts.

Electrochemical Processes: The electrochemical reduction of halogenated ketones can proceed via several pathways. The carbonyl group can be reduced to a secondary alcohol. Additionally, the carbon-halogen bonds can be cleaved. The reduction potential for the C-Br bond is generally lower (less negative) than for a C-Cl bond, suggesting that selective cleavage of the C-Br bond is feasible. The electrochemical reduction of the carbonyl group itself is a well-established process that can lead to alcohols or pinacols. researchgate.net The presence of the halogens could influence the reduction potential of the ketone.

A summary of potential radical and electrochemical outcomes is presented below.

| Process | Initiating Step | Potential Product(s) |

| Radical Reaction (with H-donor) | Homolytic cleavage of C-Br bond | 6-Chlorohexan-3-one |

| Radical Reaction (intramolecular) | Homolytic cleavage of C-Br bond | Cyclic products |

| Electrochemical Reduction | Electron transfer to C-Br bond | 6-Chlorohexan-3-one |

| Electrochemical Reduction | Electron transfer to carbonyl group | 1-Bromo-6-chlorohexan-3-ol |

Rearrangement Reactions in Halogenated Ketone Systems (e.g., Favorskii-type rearrangements if applicable to distant halogens)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgnrochemistry.com Since this compound is an α-bromo ketone, it is expected to undergo this rearrangement.

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org In the case of this compound, a base (e.g., hydroxide (B78521) or alkoxide) would abstract a proton from the C2 carbon, leading to an enolate. This enolate would then undergo an intramolecular SN2 reaction, with the enolate attacking the carbon bearing the bromine atom to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone ring leads to its opening. The direction of ring-opening is typically governed by the formation of the more stable carbanion. Protonation of the resulting carbanion yields the final carboxylic acid (if hydroxide is used as the base) or ester (if an alkoxide is used).

The presence of the 6-chloro substituent is unlikely to directly participate in the core mechanism of the Favorskii rearrangement, which primarily involves the α-halogen and the carbonyl group. However, its electron-withdrawing nature could slightly increase the acidity of the C2 protons, potentially influencing the rate of the initial enolate formation. Furthermore, under harsh basic conditions, elimination of HCl from the product could occur if the rearrangement product still contains the chloroalkyl chain.

The expected product of the Favorskii rearrangement of this compound with sodium hydroxide would be a substituted carboxylic acid.

| Base | Key Intermediate | Expected Final Product |

| NaOH | Bicyclic cyclopropanone | (3-chloropropyl)cyclopropanecarboxylic acid (or isomers after ring opening) |

| NaOCH₃ | Bicyclic cyclopropanone | Methyl (3-chloropropyl)cyclopropanecarboxylate (or isomers after ring opening) |

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 6 Chlorohexan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering precise insights into the structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the chemical environment of each atom.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the different types of hydrogen atoms present in 1-bromo-6-chlorohexan-3-one. The chemical shift of each proton signal would indicate its electronic environment, influenced by nearby functional groups such as the ketone, bromine, and chlorine atoms. Furthermore, the splitting of these signals, known as spin-spin coupling, would reveal the number of neighboring protons, allowing for the piecing together of the carbon skeleton's hydrogen framework. A detailed analysis would involve assigning specific signals to the protons at each carbon position (C1, C2, C4, C5, and C6).

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy would provide information about the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the carbonyl carbon (C3) would be expected to appear significantly downfield (at a higher ppm value) compared to the other carbons in the aliphatic chain. The carbons bonded to the electronegative bromine (C1) and chlorine (C6) atoms would also exhibit characteristic shifts.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming adjacent proton relationships.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal directly to the carbon atom it is attached to.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This accurate mass measurement would allow for the unambiguous confirmation of its molecular formula, C₆H₁₀BrClO. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition.

Fragmentation Pattern Analysis for Structural Information

Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a molecular fingerprint that can be used to deduce the structure of the original molecule. Key fragmentation pathways would likely involve the cleavage of carbon-carbon bonds adjacent to the carbonyl group (α-cleavage) and the loss of the halogen atoms. Analyzing the mass-to-charge ratio (m/z) of these fragments would help to piece together the molecular structure and confirm the positions of the bromo and chloro substituents.

Isotopic Abundance Signatures for Bromine and Chlorine

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, the natural isotopic abundances of bromine and chlorine produce highly characteristic patterns in the mass spectrum, particularly for the molecular ion peak (M). pearson.comfiveable.me

Both chlorine and bromine have two stable isotopes with significant natural abundance. youtube.comyoutube.com Chlorine consists of chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl) with relative abundances of approximately 75% and 25%, respectively. fiveable.meyoutube.comlibretexts.org This results in a characteristic M and M+2 peak pattern with an intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom. libretexts.orgucalgary.cadocbrown.info Bromine is composed of bromine-79 (⁷⁹Br) and bromine-81 (⁸¹Br), which have nearly equal natural abundances (approximately 50% each). fiveable.meyoutube.comlibretexts.org This leads to a distinct M and M+2 peak pattern with an intensity ratio of about 1:1 for any bromine-containing fragment. youtube.comucalgary.ca

The presence of both a bromine and a chlorine atom in this compound results in a more complex and distinctive isotopic signature. The molecular ion region will exhibit a cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted based on the probabilities of each isotope combination. For a molecule containing one bromine and one chlorine atom, the expected pattern for the molecular ion cluster would show peaks at m/z values corresponding to [C₆H₁₀⁷⁹Br³⁵ClO]⁺, [C₆H₁₀⁸¹Br³⁵ClO]⁺ / [C₆H₁₀⁷⁹Br³⁷ClO]⁺, and [C₆H₁₀⁸¹Br³⁷ClO]⁺. docbrown.info The resulting intensity ratio for the M, M+2, and M+4 peaks is approximately 3:4:1. docbrown.info This unique pattern is a definitive indicator for the presence of one bromine and one chlorine atom in the molecule.

Table 1: Natural Isotopic Abundance of Bromine and Chlorine

| Element | Isotope | Mass (amu) | Natural Abundance (%) | Resulting Mass Spectrum Pattern (for one atom) |

|---|---|---|---|---|

| Chlorine | ³⁵Cl | 34.96885 | ~75 | M and M+2 peaks with ~3:1 intensity ratio |

| ³⁷Cl | 36.96590 | ~25 | ||

| Bromine | ⁷⁹Br | 78.91834 | ~50 | M and M+2 peaks with ~1:1 intensity ratio |

| ⁸¹Br | 80.91629 | ~50 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this band typically appears in the region of 1715 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.orgpressbooks.pub The exact position of the C=O absorption can be influenced by the electronic environment. libretexts.org

In this compound, the bromine atom is in the alpha-position relative to the carbonyl group. The presence of an electronegative halogen atom on an α-carbon generally causes a shift in the carbonyl stretching frequency. This "field effect" withdraws electron density from the carbon atom of the carbonyl group, leading to a slight shortening and strengthening of the C=O bond. Consequently, the absorption frequency shifts to a higher wavenumber (a phenomenon known as a blue shift). For α-chlorocyclohexanones, for instance, this shift can be between 10-30 cm⁻¹. acs.org Therefore, the C=O stretch for this compound is anticipated to appear at a frequency slightly higher than 1715 cm⁻¹. The chlorine atom at the 6-position is too distant to exert a significant electronic influence on the carbonyl group.

Table 2: Characteristic IR Frequencies for Carbonyl Groups in Ketones

| Type of Ketone | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Expected Range for this compound |

|---|---|---|---|

| Saturated Aliphatic Ketone | C=O Stretch | ~1715 | >1715 (due to α-bromo substitution) |

| α-Halogenated Ketone | C=O Stretch | 1720-1745 |

The stretching vibrations of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds also give rise to characteristic absorption bands in the IR spectrum. These absorptions occur in the fingerprint region of the spectrum (< 1500 cm⁻¹), which often contains a complex array of peaks. uobabylon.edu.iqorgchemboulder.com

The C-Cl bond stretch for alkyl chlorides typically appears in the range of 850–550 cm⁻¹. libretexts.orguobabylon.edu.iqorgchemboulder.comlibretexts.org The C-Br bond, being weaker and involving a heavier atom, vibrates at a lower frequency, with its stretching absorption found in the 690–515 cm⁻¹ range. libretexts.orguobabylon.edu.iqorgchemboulder.comlibretexts.org While these ranges can sometimes overlap, their presence can be confirmed by analyzing the spectrum. spectroscopyonline.com These bands are often of medium to strong intensity. The complexity of the fingerprint region means that definitive assignment may require comparison with spectral databases or computational predictions.

Table 3: Characteristic IR Frequencies for Halogen-Carbon Bonds

| Bond Type | Vibrational Mode | General Absorption Range (cm⁻¹) |

|---|---|---|

| C-Cl (Alkyl Chloride) | Stretch | 850 - 550 |

| C-Br (Alkyl Bromide) | Stretch | 690 - 515 |

Advanced Diffraction Methods for Solid-State Structure (e.g., X-ray Crystallography for crystalline derivatives)

For the analysis to be performed, the compound must first be obtained as a suitable single crystal. If this compound itself does not readily form high-quality crystals, a crystalline derivative could be synthesized for analysis. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The structural data obtained would confirm the hexane (B92381) chain's conformation and the precise spatial relationship between the carbonyl group and the halogen atoms. While specific crystallographic data for this compound is not publicly available, the technique has been successfully applied to determine the structures of other complex halogenated organic molecules, providing insight into their molecular geometry and intermolecular interactions, such as hydrogen or halogen bonds. researchgate.net For example, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene was confirmed using this method. growingscience.com

Theoretical and Computational Investigations of 1 Bromo 6 Chlorohexan 3 One

Electronic Structure and Conformational Analysis

No specific Density Functional Theory (DFT) studies for 1-Bromo-6-chlorohexan-3-one have been identified in the surveyed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and it would be the ideal tool to determine properties such as optimized geometry, Mulliken atomic charges, and frontier molecular orbital energies (HOMO-LUMO gap) for this molecule. Such a study would likely employ functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to accurately model the effects of the bromine and chlorine atoms.

Similarly, there is no available research detailing ab initio molecular orbital calculations for this compound. These methods, based on first principles without the use of empirical parameters, could provide highly accurate predictions of the compound's electronic properties and energy.

A full analysis of the conformational landscape of this compound, which would involve mapping the potential energy surface as a function of its rotatable bonds, has not been published. Such an investigation would identify the various stable conformers and the energy barriers between them, providing crucial insights into the molecule's flexibility and preferred three-dimensional structures. Due to the flexible hexan-3-one backbone, a multitude of conformers would be expected, with their relative stabilities influenced by steric hindrance and intramolecular interactions involving the halogen atoms and the carbonyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate reaction mechanisms involving this compound, including the characterization of transition states and the calculation of activation energies, is not present in the available scientific literature. This type of study is critical for understanding the kinetics and thermodynamics of reactions where this compound acts as a reactant, such as in nucleophilic substitution or elimination reactions.

The influence of different solvents on the reaction pathways of this compound has not been computationally explored. Solvent effects can significantly alter reaction rates and even change the preferred mechanism. Modeling these effects, for instance using the Polarizable Continuum Model (PCM), would be essential for a complete understanding of its reactivity in a solution phase.

Analysis of Competing Pathways

The presence of multiple reactive sites in this compound—the electrophilic carbonyl carbon, the carbon atoms bonded to bromine and chlorine, and the acidic α-protons—gives rise to several potential competing reaction pathways. The outcome of a reaction is highly dependent on the nature of the attacking reagent (nucleophile or base) and the reaction conditions. Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating the mechanisms and energetics of these competing pathways. aimspress.com

A primary area of competition lies in nucleophilic substitution. A nucleophile can attack the carbon bearing the bromine (C1) or the carbon bearing the chlorine (C6). Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that substitution at C1 would be kinetically favored. However, steric hindrance and the electronic influence of the carbonyl group can modulate this reactivity. Computational modeling can map the potential energy surfaces for both SN2 pathways, determining the activation energy barriers and the thermodynamic stability of the products.

Another set of competing reactions involves the carbonyl group. Nucleophilic addition to the carbonyl carbon is a classic reaction of ketones. Simultaneously, the protons on the carbon atoms alpha to the carbonyl (C2 and C4) are acidic and can be abstracted by a base, leading to enolate formation. The regioselectivity of enolate formation (at C2 vs. C4) and its subsequent reactions (e.g., intramolecular cyclization) represent another layer of competition.

Theoretical calculations can model these pathways to predict the most likely outcomes under different conditions. For instance, a strong, non-hindered base is likely to favor proton abstraction, while a soft nucleophile might preferentially attack the C-Br bond. The table below outlines hypothetical competing pathways and the factors influencing their likelihood, which can be quantified through computational analysis.

| Pathway | Description | Favorable Conditions | Influencing Factors |

| SN2 at C1 | Nucleophilic substitution at the carbon bearing the bromine atom. | Soft, non-basic nucleophiles. | Weaker C-Br bond, better leaving group (Br⁻). |

| SN2 at C6 | Nucleophilic substitution at the carbon bearing the chlorine atom. | Less favorable due to stronger C-Cl bond. | May be influenced by specific solvent effects or chelating nucleophiles. |

| Nucleophilic Addition | Attack of a nucleophile on the carbonyl carbon. | Strong, hard nucleophiles. | Electrophilicity of the carbonyl carbon. |

| Enolate Formation at C2 | Abstraction of a proton from the C2 position. | Strong, hindered bases. | Acidity of α-protons, potential for subsequent intramolecular reactions. |

| Enolate Formation at C4 | Abstraction of a proton from the C4 position. | Strong, hindered bases. | Kinetic vs. thermodynamic control of enolate formation. |

This table presents a conceptual framework for the competing reaction pathways of this compound, which can be further elucidated through detailed computational studies.

Structure-Reactivity Relationship Studies

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental. Computational chemistry provides powerful tools to probe these relationships at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. aimspress.comnih.gov While often used in drug discovery, the principles of QSAR can be applied to predict the reactivity of a series of related compounds. nih.govresearchgate.net For a set of analogs of this compound (e.g., varying the halogen atoms or the chain length), a QSAR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined reactivity data is required.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed activity. aimspress.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound and its analogs, descriptors such as the partial charges on the carbon atoms attached to the halogens, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) (which indicates susceptibility to nucleophilic attack), and the dipole moment would likely be important predictors of reactivity.

The molecular electrostatic potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity. youtube.comlibretexts.org The MEP is calculated for a specific point in space around a molecule and represents the electrostatic interaction energy between the molecule and a positive point charge. mdpi.comresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. youtube.com

For this compound, an MEP map would be expected to show several key features:

A region of high negative electrostatic potential around the carbonyl oxygen, indicating its Lewis basicity and propensity to act as a hydrogen bond acceptor.

Regions of positive electrostatic potential on the hydrogen atoms, particularly those alpha to the carbonyl group, highlighting their acidity.

A region of positive potential, known as a σ-hole, on the outer side of the bromine and chlorine atoms along the C-X bond axis. mdpi.comresearchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen atom and is a key feature in halogen bonding. rsc.org The σ-hole on the bromine atom is expected to be more positive than that on the chlorine atom, suggesting that bromine would be a better halogen bond donor.

The charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial atomic charges. This data complements the visual information from the MEP map and can be used in QSAR studies.

| Atom/Region | Expected Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative | Site for electrophilic attack, hydrogen bond acceptor. |

| Carbonyl Carbon | Positive | Site for nucleophilic attack. |

| α-Hydrogens | Positive | Acidic protons, site for base abstraction. |

| Bromine Atom (along C-Br axis) | Positive (σ-hole) | Halogen bond donor, site for nucleophilic attack. |

| Chlorine Atom (along C-Cl axis) | Positive (σ-hole) | Halogen bond donor (weaker than Br), site for nucleophilic attack. |

This table provides a qualitative prediction of the electrostatic potential and reactivity at different sites of this compound based on general principles of organic chemistry and computational studies of similar molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While static quantum chemical calculations provide valuable information about the energetics and electronic structure of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment (e.g., solvent molecules). youtube.comnih.gov

Furthermore, MD simulations are particularly useful for studying the behavior of the molecule in solution. By explicitly including solvent molecules in the simulation box, one can study how the solvent interacts with different parts of the solute molecule. For example, in a polar protic solvent like water, hydrogen bonding between water molecules and the carbonyl oxygen would be observed. The simulations can also provide information on the solvation of the leaving groups (bromide and chloride ions) during a nucleophilic substitution reaction, which is a critical factor in determining the reaction rate. nih.gov

In the context of potential biological applications, MD simulations could be used to study the interaction of this compound with a biological target, such as an enzyme active site. arxiv.org These simulations can reveal the preferred binding mode of the molecule and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the complex.

Applications of 1 Bromo 6 Chlorohexan 3 One in Specialized Organic Synthesis

Building Block for Complex Organic Molecules and Heterocycles

As a difunctionalized alkane, 1-Bromo-6-chlorohexane serves as a fundamental building block in the synthesis of more complex molecules and various heterocyclic systems. chemicalbull.com Its six-carbon chain can be incorporated into larger structures, and its two reactive ends can participate in cyclization reactions. For instance, it can be used in reactions with dinucleophiles, such as diamines, diols, or dithiols, to form six-membered or larger heterocyclic rings. One potential application involves its reaction with 2,3,5,6-Tetramethylpyrazine for the synthesis of pyrazine (B50134) derivatives. chemicalbull.com The ability to form carbon-carbon and carbon-heteroatom bonds at its termini makes it a key starting material for creating linear molecules that can later be elaborated into intricate cyclic or polycyclic frameworks.

Precursor for Advanced Organometallic Reagents

A significant application of 1-Bromo-6-chlorohexane is its use as a precursor for organometallic reagents, particularly organozinc compounds. smolecule.com Due to the higher reactivity of the carbon-bromine bond, it can selectively undergo oxidative addition with a metal, leaving the chloro group intact for subsequent reactions.

Research has detailed a specific application where 1-Bromo-6-chlorohexane reacts with magnesium turnings in the presence of zinc chloride (ZnCl₂) and lithium chloride (LiCl) to generate a functionalized alkylzinc reagent. smolecule.com This process is a convenient and direct pathway for synthesizing these valuable reagents. nih.gov Organozinc reagents are prized in organic chemistry for their role in carbon-carbon bond-forming reactions, such as the Negishi cross-coupling, due to their high functional group tolerance and moderate reactivity compared to more aggressive organolithium or Grignard reagents. nih.govwikipedia.org

Table 1: Synthesis of an Organozinc Reagent

| Reactant | Reagents | Product Type | Key Application |

|---|

Utility in Macrocycle and Polymer Synthesis

The bifunctional nature of 1-Bromo-6-chlorohexane makes it a suitable monomer for the synthesis of both macrocycles and polymers. In polymerization, it can be used in polycondensation reactions where both the bromo and chloro ends react with comonomers to form long polymer chains.

For macrocycle synthesis, 1-Bromo-6-chlorohexane can be used as a linker to connect two ends of a molecule in an intramolecular cyclization reaction. A common strategy for forming large rings is Ring-Closing Metathesis (RCM), which involves the intramolecular reaction of two terminal alkenes. wikipedia.org A diene required for RCM can be synthesized from 1-Bromo-6-chlorohexane by sequential alkylation reactions. Furthermore, its reaction with nucleophiles like cysteine thiols can be employed to create thioether-stapled macrocyclic peptides, a technique used to stabilize specific secondary structures in bioactive peptides. nih.gov

Design and Synthesis of Bifunctional Linkers (e.g., for PROTACs and other chemical biology tools)

Perhaps one of the most prominent modern applications of 1-Bromo-6-chlorohexane is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov

These molecules consist of three parts: a ligand that binds the protein of interest, a ligand that recruits an E3 ligase, and a linker that connects the two. nih.gov The six-carbon alkyl chain of 1-Bromo-6-chlorohexane provides a flexible and appropriate length to span the distance between the two proteins, facilitating the formation of a stable ternary complex. targetmol.comnih.gov The linker's length and composition are critical for the efficacy of the PROTAC, and simple alkyl chains derived from reagents like 1-Bromo-6-chlorohexane are fundamental components in the design and optimization of these advanced chemical biology tools. medchemexpress.comnih.gov

Exploiting Differential Halogen Reactivity for Selective Functionalization

The presence of both bromine and chlorine on the same molecule provides a powerful tool for selective, sequential synthesis. smolecule.com The key to this utility lies in the difference in bond strength between the carbon-bromine and carbon-chlorine bonds. The C-Br bond is significantly weaker and therefore more reactive towards nucleophilic substitution and oxidative addition than the C-Cl bond. youtube.com

Table 2: Comparison of Carbon-Halogen Bond Strengths

| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity |

|---|---|---|

| C-Br | ~276 | Higher |

Data sourced from general chemistry principles. youtube.com

This reactivity difference allows chemists to perform a reaction selectively at the bromo-substituted carbon while the chloro-substituted carbon remains unaffected. For example, a nucleophile can displace the bromide, and then, under different, often harsher, reaction conditions, a second nucleophile can displace the chloride. This orthogonal reactivity is invaluable for the controlled, stepwise assembly of complex molecules where different functional groups need to be introduced at specific positions.

Intermediate in the Synthesis of Agrochemical and Specialty Chemicals

The versatile reactivity of 1-Bromo-6-chlorohexane makes it a useful intermediate in the broader chemical industry for producing agrochemicals and other specialty chemicals. chemicalbull.com For example, functionalized C6 chains are important structural motifs in insect pheromones, which are used in pest management strategies. The synthesis of the pheromone precursor 6-bromo-hexane-1-ol from 1,6-hexanediol (B165255) highlights the importance of such structures in agrochemistry. asianpubs.org By analogy, 1-Bromo-6-chlorohexane provides a readily available six-carbon scaffold that can be converted into a variety of derivatives for use in this field. Its general utility as a building block in organic synthesis also means it is a precursor for a wide range of specialty chemicals used in materials science, pharmaceuticals, and research. chemicalbull.com

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Halogenated Ketones

The synthesis of halogenated ketones is undergoing a significant transformation towards greener and more sustainable practices. Traditional methods often rely on stoichiometric amounts of hazardous reagents and produce substantial waste. nih.gov Future research is increasingly focused on catalytic and environmentally benign approaches.

One promising trend is the development of organocatalytic and metal-catalyzed halogenation reactions that proceed under mild conditions. For instance, the use of N-halosuccinimides (NXS) in ionic liquids has been shown to be an effective and greener alternative to conventional solvents for α-halogenation. nih.gov Another area of intense research is the use of hydrogen peroxide in combination with hydrohalic acids (HBr/HCl) as a "green" halogenating system, where water is the only byproduct. organic-chemistry.org

Future research will likely focus on:

Photocatalytic Halogenation: Utilizing visible light and a photocatalyst, such as graphitic carbon nitride (g-C3N4), to generate halogen radicals from benign sources for the selective halogenation of ketones. rsc.org

Electrochemical Synthesis: Employing electrochemical methods to generate halogenating agents in situ, thereby avoiding the handling of toxic and corrosive bulk reagents. organic-chemistry.org

Flow Chemistry: The development of continuous flow processes for the synthesis of halogenated ketones, which can offer better control over reaction parameters, improved safety, and easier scalability. nih.gov

These sustainable approaches not only minimize environmental impact but also offer pathways to novel halogenated ketones that may be inaccessible through traditional methods.

Chemo- and Regioselective Transformations of Polyhalogenated Systems

A key challenge and opportunity in the chemistry of polyhalogenated compounds like 1-Bromo-6-chlorohexan-3-one lies in achieving chemo- and regioselectivity. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, as well as the α- and ε-positions, allows for selective transformations. The α-bromo ketone moiety is known to be exceptionally reactive in SN2 displacement reactions due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.orgnih.gov

Future research will likely exploit these reactivity differences to achieve selective functionalization. For example, the α-bromo position can be targeted with soft nucleophiles, leaving the chloroalkyl chain intact for subsequent transformations. Conversely, organometallic reagents could be employed to selectively activate the C-Cl bond.

Key research directions include:

Orthogonal Functionalization: Developing reaction conditions that allow for the stepwise and selective reaction at each halogenated center.

One-Pot Sequential Reactions: Designing processes where multiple transformations occur in a single reaction vessel, targeting different sites of the molecule in a controlled sequence.

Catalytic Discrimination: Utilizing catalysts that can differentiate between the C-Br and C-Cl bonds, or between the α- and ε-positions, to direct reactivity.

The ability to selectively manipulate each functional group in this compound will significantly enhance its utility as a building block in complex molecule synthesis.

Advanced Mechanistic Insights and Predictive Modeling of Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of polyhalogenated ketones is crucial for the rational design of new synthetic methods. Kinetic studies have been instrumental in elucidating the role of enol and enolate intermediates in the α-halogenation of ketones. libretexts.orglibretexts.org

The advent of powerful computational tools, such as Density Functional Theory (DFT), is revolutionizing the study of reaction mechanisms. DFT calculations can provide valuable insights into transition state geometries, activation energies, and reaction pathways, helping to explain and predict chemo- and regioselectivity. nih.gov

Future research in this area will focus on:

In-situ Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., rapid-injection NMR, in-situ IR) to observe reactive intermediates and elucidate complex reaction pathways in real-time.

Predictive Modeling: Developing computational models that can accurately predict the outcome of reactions involving polyhalogenated ketones, guiding the design of experiments and reducing trial-and-error.

Machine Learning: Applying machine learning algorithms to large datasets of reaction outcomes to identify patterns and develop predictive tools for catalyst and substrate design.

These advanced mechanistic studies will provide a solid theoretical foundation for the development of more efficient and selective transformations of compounds like this compound.

Integration of Halogenated Ketones in Cascade Reactions and Multicomponent Syntheses

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without the isolation of intermediates. wikipedia.org Multicomponent reactions (MCRs) are similarly efficient, combining three or more starting materials in one pot to form a complex product that incorporates most of the atoms of the reactants. nih.gov

The bifunctional nature of this compound makes it an ideal substrate for the design of novel cascade and multicomponent reactions. For example, the ketone functionality can participate in an initial condensation or addition reaction, followed by an intramolecular cyclization involving one of the halogenated termini.

Future research will likely explore:

Novel Cascade Sequences: Designing new cascade reactions that are initiated at one of the functional groups of this compound to rapidly build molecular complexity.

MCRs for Heterocycle Synthesis: Utilizing this compound in MCRs to generate diverse libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry. beilstein-journals.org

Tandem Catalysis: Developing catalytic systems that can promote sequential transformations at different sites of the molecule in a single pot.

The integration of polyhalogenated ketones into these efficient synthetic strategies will open up new avenues for the rapid and diversity-oriented synthesis of complex molecules.

Exploration of New Catalytic Systems for Halogenation and Functionalization

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for the halogenation and functionalization of ketones is a vibrant area of research. While traditional acid and base catalysis for halogenation is well-established, there is a growing interest in developing more sophisticated catalytic methods. masterorganicchemistry.com

Recent advances include the use of metal-free halogen(I) catalysts for selective oxidation reactions and the application of dual photoredox and nickel catalysis for the formal β-C(sp³)–H amidation of ketones. nih.govacs.org Furthermore, manganese(I) pincer complexes have been shown to catalyze the reductive α-methylation of α,β-unsaturated ketones. acs.org

Future research in this domain will likely focus on:

Enantioselective Catalysis: The development of chiral catalysts that can control the stereochemistry of reactions involving polyhalogenated ketones, providing access to enantioenriched products.

Dual-Action Catalysts: Designing catalysts that can activate and functionalize both the C-Br and C-Cl bonds in a controlled manner.

Biocatalysis: Exploring the use of enzymes (e.g., halogenases) for the selective halogenation and functionalization of ketones under environmentally friendly conditions.

The discovery of new catalytic systems will undoubtedly unlock the full synthetic potential of this compound and other polyhalogenated building blocks.

Q & A

Q. How can computational models predict the physicochemical properties of this compound?

- Methodological Answer : Use software (e.g., ACD/Labs Percepta) to predict logP, pKa, and solubility. Validate predictions experimentally:

- logP : Shake-flask method with octanol/water partitioning.

- Solubility : Gravimetric analysis in common solvents (e.g., DCM, ethanol).

- Compare results with PubChem data for analogous halogenated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.